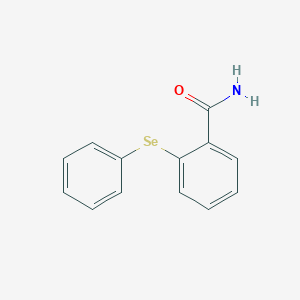
2-(Phenylselanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylselanyl)benzamide is an organoselenium compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound consists of a benzamide core with a phenylselanyl group attached, making it a valuable subject of study in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylselanyl)benzamide typically involves a copper-catalyzed nucleophilic substitution reaction. This process uses a selenium reagent formed in situ from diphenyl diselenide and sodium borohydride . The reaction conditions are carefully controlled to ensure the successful incorporation of the phenylselanyl group into the benzamide structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylselanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to the phenylselanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylselanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Copper catalysts are frequently employed in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Selenoxides are the primary products formed during oxidation reactions.
Reduction: The reduction of selenoxides regenerates the original phenylselanyl group.
Substitution: Various substituted benzamides can be formed depending on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
2-(Phenylselanyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Phenylselanyl)benzamide involves its ability to mimic the activity of the antioxidant enzyme glutathione peroxidase (GPx). This enzyme plays a crucial role in protecting cells from oxidative damage by reducing hydrogen peroxide to water. The phenylselanyl group in the compound is responsible for its antioxidant activity, allowing it to scavenge reactive oxygen species and protect cells from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Phenylselanyl)prop-2-yn-1-yl)benzamide: Another organoselenium compound with similar antioxidant properties.
Benzisoselenazol-3(2H)-ones: A group of compounds structurally related to 2-(Phenylselanyl)benzamide, known for their GPx-like activity.
Uniqueness
This compound stands out due to its specific structural features, which confer unique antioxidant and anticancer properties
Propiedades
Número CAS |
113560-92-2 |
|---|---|
Fórmula molecular |
C13H11NOSe |
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
2-phenylselanylbenzamide |
InChI |
InChI=1S/C13H11NOSe/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15) |
Clave InChI |
XVLQBCGTGFCCMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]C2=CC=CC=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



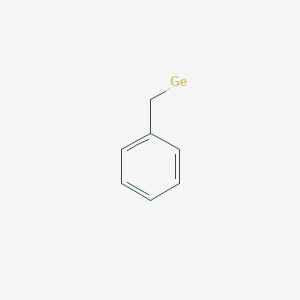

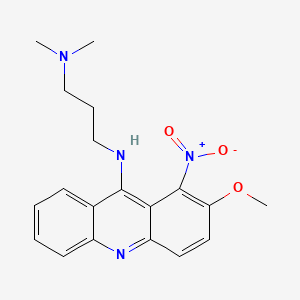
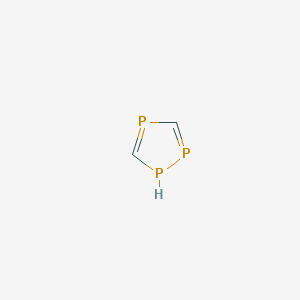
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)
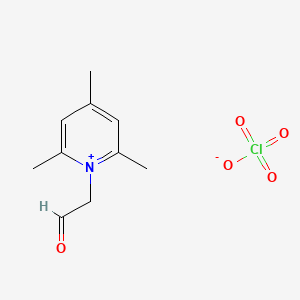
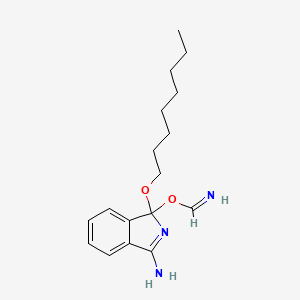
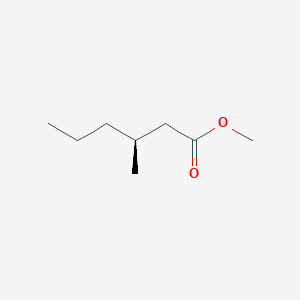
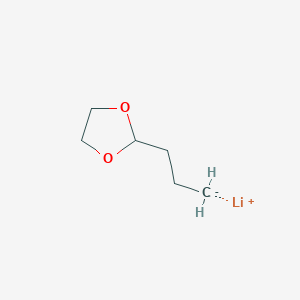

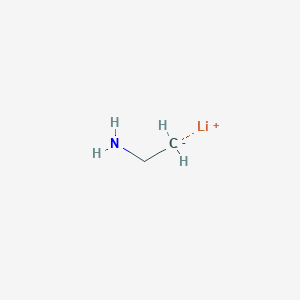
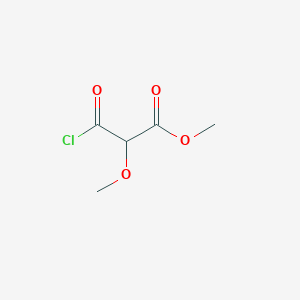
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
